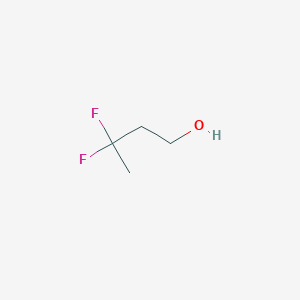

3,3-Difluorobutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLPSCFWTARLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858359-36-1 | |

| Record name | 3,3-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-3,3-difluorobutan-1-ol-from-Ethyl-Acetoacetate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways for producing 3,3-difluorobutan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science, starting from the readily available ethyl acetoacetate.[1][2][3] Two primary synthetic routes are detailed, focusing on the critical steps of gem-difluorination of a β-ketoester intermediate and the subsequent reduction to the target alcohol. The causality behind experimental choices, detailed protocols, and visual representations of the synthetic workflows are presented to provide a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Fluorinated Alcohols

Fluorinated alcohols are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms.[2][3] The high electronegativity of fluorine can modulate the acidity, basicity, and lipophilicity of a molecule, leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability.[1] Specifically, the gem-difluoro motif in molecules like this compound serves as a stable isostere for a carbonyl group, offering a strategy to design novel bioactive compounds with improved pharmacokinetic profiles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to ethyl 3,3-difluorobutanoate as a key precursor. This difluoroester can be obtained from the corresponding β-ketoester, ethyl acetoacetate, through a gem-difluorination reaction. Ethyl acetoacetate is an inexpensive and versatile starting material in organic synthesis.[4]

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways from Ethyl Acetoacetate

Two viable synthetic pathways from ethyl acetoacetate to this compound are presented below. Both routes begin with the same starting material but employ different strategies for the crucial gem-difluorination step.

Pathway A: Direct Fluorination of Ethyl Acetoacetate followed by Reduction

This pathway involves the direct gem-difluorination of the β-keto group in ethyl acetoacetate, followed by the reduction of the ester functionality.

Caption: Synthetic Pathway A for this compound.

Step 1: Gem-Difluorination of Ethyl Acetoacetate

The direct conversion of the ketone in ethyl acetoacetate to a gem-difluoro group can be achieved using a nucleophilic fluorinating agent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a thermally stable and effective reagent for this transformation.[5][6][7] The reaction is typically carried out in an inert solvent like dichloromethane.

Step 2: Reduction of Ethyl 3,3-difluorobutanoate

The resulting ethyl 3,3-difluorobutanoate is then reduced to the target alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) are effective for this conversion.

Pathway B: Synthesis of a Diketone Intermediate for Fluorination

An alternative approach involves the initial conversion of ethyl acetoacetate to a diketone, which can then be selectively fluorinated.

Caption: Synthetic Pathway B for this compound.

Step 1: Synthesis of Butane-2,4-dione

Ethyl acetoacetate can be acylated to form a β-diketone. This is typically achieved by deprotonation with a base like sodium ethoxide, followed by reaction with an acylating agent such as acetyl chloride.

Step 2: Gem-Difluorination of Butane-2,4-dione

The resulting butane-2,4-dione can then be selectively difluorinated at one of the carbonyl groups using Deoxo-Fluor®.[8]

Step 3: Reduction of 3,3-Difluorobutan-2-one

The final step is the reduction of the remaining ketone functionality in 3,3-difluorobutan-2-one to the desired alcohol. A milder reducing agent like sodium borohydride (NaBH4) in methanol is suitable for this transformation, which offers better chemoselectivity compared to LiAlH4.

Experimental Protocols

Detailed Protocol for Pathway A: Direct Fluorination and Reduction

Step 1: Synthesis of Ethyl 3,3-difluorobutanoate

-

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Deoxo-Fluor® (2.2 eq)

-

Anhydrous dichloromethane (CH2Cl2)

-

-

Procedure:

-

To a stirred solution of ethyl acetoacetate in anhydrous CH2Cl2 at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor® dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford ethyl 3,3-difluorobutanoate.

-

Step 2: Synthesis of this compound

-

Materials:

-

Ethyl 3,3-difluorobutanoate (1.0 eq)

-

Lithium aluminum hydride (LiAlH4) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3,3-difluorobutanoate in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then again with water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

-

Data Summary and Comparison

| Parameter | Pathway A | Pathway B |

| Starting Material | Ethyl Acetoacetate | Ethyl Acetoacetate |

| Key Intermediate | Ethyl 3,3-difluorobutanoate | Butane-2,4-dione |

| Number of Steps | 2 | 3 |

| Fluorinating Agent | Deoxo-Fluor® | Deoxo-Fluor® |

| Reducing Agent | LiAlH4 | NaBH4 |

| Overall Yield (Typical) | Moderate | Moderate to Good |

| Advantages | Fewer steps | Milder final reduction |

| Disadvantages | Use of highly reactive LiAlH4 | More synthetic steps |

Conclusion

The synthesis of this compound from ethyl acetoacetate is a practical approach for accessing this valuable fluorinated building block. Both pathways presented offer viable routes with distinct advantages and disadvantages. Pathway A is more direct, while Pathway B allows for the use of a milder reducing agent in the final step. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The protocols and insights provided in this guide are intended to facilitate the successful synthesis of this compound for applications in drug discovery and materials science.

References

- Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society. (n.d.).

- Fluorinated Alcohols - Organofluorine / Alfa Chemistry. (n.d.).

- Deoxofluor - Enamine. (n.d.).

- The Role of Fluorinated Alcohols in Modern Chemical Synthesis. (n.d.).

- Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) - Sigma-Aldrich. (n.d.).

- Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF - ResearchGate. (n.d.).

- Ethyl acetoacetate - Wikipedia. (n.d.).

- ETHYL ACETOACETATE - Ataman Kimya. (n.d.).

Sources

- 1. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 5. Deoxofluor - Enamine [enamine.net]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,3-Difluorobutan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the gem-difunctional group, particularly in the form of gem-difluoroalcohols, represents a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 3,3-difluorobutan-1-ol, a key intermediate whose structural features make it an attractive component for drug design and development.

Physicochemical Properties of this compound

This compound, identified by the CAS number 858359-36-1 , is a primary alcohol featuring a gem-difluoro group at the C3 position.[1] This structural arrangement significantly influences its physical and chemical characteristics. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and comparison with related fluorinated alcohols.

| Property | Value | Source |

| CAS Number | 858359-36-1 | [1] |

| Molecular Formula | C₄H₈F₂O | [2] |

| Molecular Weight | 110.10 g/mol | [2] |

| Monoisotopic Mass | 110.05432 Da | [2] |

| Predicted XlogP | 0.3 | [2] |

| Appearance | Liquid (presumed) | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

The presence of the hydroxyl group suggests that this compound is likely a liquid at room temperature and possesses some degree of polarity, potentially rendering it soluble in a range of organic solvents. The gem-difluoro group is expected to impact its boiling point and density relative to its non-fluorinated analog, 1-butanol.

Synthesis of this compound

Conceptual Synthetic Pathway

A potential route to this compound could commence with a suitable keto-alcohol or a protected derivative. The key transformation would be the conversion of the ketone functionality into the gem-difluoro group.

Figure 1. Conceptual synthetic workflow for this compound.

Step-by-Step Methodological Considerations

-

Starting Material Selection and Protection: The synthesis would likely begin with a commercially available precursor such as 4-hydroxybutan-2-one. To prevent unwanted side reactions during the fluorination step, the primary alcohol functionality would need to be protected. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, would be suitable choices.

-

Deoxofluorination: The central step in this proposed synthesis is the deoxofluorination of the ketone. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at reduced temperatures to control reactivity. Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of the fluorinating agent, would be critical to maximize the yield of the desired gem-difluoro compound and minimize the formation of byproducts.

-

Deprotection: Following the successful installation of the gem-difluoro group, the protecting group on the primary alcohol would be removed under appropriate conditions. For example, a silyl ether could be cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF), while a benzyl ether is typically removed by hydrogenolysis.

-

Purification: The final product, this compound, would be purified using standard laboratory techniques such as distillation or column chromatography to achieve the desired level of purity for subsequent applications.

Applications in Drug Discovery

The gem-difluoromethylene group (CF₂) is a valuable motif in medicinal chemistry, often serving as a bioisostere for other functional groups. Its incorporation can lead to significant improvements in a molecule's drug-like properties.

Bioisosterism and Metabolic Stability

The CF₂ group can act as a bioisostere for a carbonyl group (C=O), an ether oxygen (-O-), or even a methylene group (-CH₂-). This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the in vivo half-life of a drug candidate.

Modulation of Physicochemical Properties

The introduction of a gem-difluoro group can modulate the lipophilicity (logP) and acidity/basicity (pKa) of a molecule. These parameters are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the fluorine atoms can influence the electronic environment of neighboring functional groups, which can in turn affect binding interactions with biological targets.

Conformational Control

The presence of the gem-difluoro group can also impose conformational constraints on a molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the target protein.

Figure 2. Key roles of the 3,3-difluoro motif in medicinal chemistry.

Safety and Handling

Due to the limited availability of specific safety data for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. General precautions for handling fluorinated organic compounds and alcohols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is strongly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet. The protons on the adjacent carbon (-CH₂CF₂-) would also likely be a triplet, but with additional coupling to the fluorine atoms (a triplet of triplets). The methyl protons (-CH₃) would be expected to show a triplet due to coupling with the two fluorine atoms. The hydroxyl proton signal may be a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (CF₂) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms, which would be split into a quartet by the adjacent methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorption bands in the 1000-1200 cm⁻¹ region would be indicative of the C-F stretching vibrations. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 110. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The presence of fluorine would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the field of drug discovery and development. Its unique structural features, particularly the gem-difluoro group, offer medicinal chemists a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. While further experimental data on its properties and synthesis are needed, the conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this and related fluorinated molecules. As the demand for novel and effective therapeutics continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a crucial role in the future of medicine.

References

- To be populated with specific liter

- To be populated with specific liter

- To be populated with specific liter

-

PubChem. This compound. [Link]

Sources

A Technical Guide to the Synthesis of 3,3-Difluorobutan-1-ol: Strategies and Methodologies

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 3,3-difluorobutan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological and physicochemical properties, including metabolic stability, bioavailability, and binding affinity.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and reaction protocols. We will delve into the mechanistic underpinnings of key transformations and provide step-by-step methodologies to facilitate the practical application of these synthetic routes.

Introduction: The Significance of Fluorinated Alcohols

The introduction of fluorine into organic molecules is a widely employed strategy in the design of novel pharmaceuticals and advanced materials. Fluorinated alcohols, in particular, are of significant interest due to their unique properties, such as increased polarity, strong hydrogen bonding capabilities, and the ability to modulate the lipophilicity of a parent molecule.[2] The gem-difluoro moiety in this compound serves as a bioisostere for a carbonyl or hydroxyl group, offering a strategic tool for fine-tuning molecular interactions and metabolic pathways. This guide will focus on the most practical and efficient methods for the synthesis of this important fluorinated alcohol, with an emphasis on readily accessible starting materials and robust reaction conditions.

Primary Synthetic Pathway: Reduction of 3,3-Difluorobutanoic Acid Derivatives

The most direct and industrially scalable approach to this compound involves the reduction of a carboxylic acid or ester functionality at the C1 position of a 3,3-difluorobutane scaffold. This strategy leverages the availability of suitable precursors and the high efficiency of modern reducing agents.

Key Starting Material: Ethyl 3,3-Difluorobutanoate

A pivotal precursor for this pathway is ethyl 3,3-difluorobutanoate. This compound can be synthesized from readily available starting materials such as ethyl acetoacetate. The synthesis of ethyl 3,3-difluorobutanoate provides a practical entry point to the desired carbon skeleton with the crucial gem-difluoro group already installed.

Reduction of Ethyl 3,3-Difluorobutanoate to this compound

The conversion of the ester functionality in ethyl 3,3-difluorobutanoate to the primary alcohol in this compound is a standard reduction reaction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, capable of efficiently reducing esters to primary alcohols.[3][4]

Experimental Protocol: Reduction of Ethyl 3,3-Difluorobutanoate with LiAlH₄

Materials:

-

Ethyl 3,3-difluorobutanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of ethyl 3,3-difluorobutanoate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by slowly and sequentially adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easily filtered. Alternatively, the reaction can be quenched by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

-

Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether or THF. The combined organic filtrates are then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Alternative Synthetic Strategies

While the reduction of 3,3-difluorobutanoic acid derivatives is the most direct route, other strategies can be considered, particularly for the synthesis of analogues or when the primary starting materials are unavailable.

Deoxofluorination of a Hydroxy Ketone

An alternative approach involves the deoxofluorination of a suitable hydroxy ketone precursor. This method would entail the synthesis of 4-hydroxybutan-2-one, followed by the conversion of the ketone functionality to a gem-difluoro group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues.[5][6][7]

-

Causality: DAST is a widely used reagent for converting carbonyl compounds into gem-difluorides.[7] The reaction proceeds through the formation of a fluorosulfite ester intermediate, followed by nucleophilic displacement by fluoride. However, the handling of DAST requires care due to its reactivity and potential for decomposition.

Reformatsky Reaction with a Difluoro-Reagent

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, could potentially be adapted for the synthesis of a precursor to this compound.[8][9] This would involve the reaction of a difluoro-Reformatsky reagent with a suitable aldehyde.

-

Causality: This approach allows for the formation of a carbon-carbon bond while introducing a β-hydroxy ester functionality.[8][10][11] The resulting ester could then be reduced to the desired 1,3-diol, which would require further synthetic manipulations to arrive at the target molecule.

Data Summary

| Starting Material | Reagent | Product | Typical Yield | Reference |

| Ethyl 3,3-difluorobutanoate | LiAlH₄ | This compound | High | General procedure |

| 4-Hydroxybutan-2-one | DAST | This compound | Moderate to Good | Analogous Reactions |

| Aldehyde + Difluoro-Reformatsky Reagent | Zinc | β-Hydroxy-α,α-difluoroester | Moderate to Good | Analogous Reactions |

Visualizing the Synthetic Pathways

Figure 1: Overview of synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of ethyl 3,3-difluorobutanoate, a precursor accessible from common starting materials. This primary pathway offers a robust and scalable method for obtaining the target molecule. Alternative strategies, such as deoxofluorination and the Reformatsky reaction, provide additional synthetic routes that may be advantageous in specific contexts or for the preparation of structural analogues. The methodologies and protocols detailed in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of fluorinated compounds for applications in drug discovery and materials science.

References

-

Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. American Chemical Society. [Link]

-

Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. American Chemical Society. [Link]

-

Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chem Commun (Camb). [Link]

-

Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. [Link]

-

Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

-

Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

-

Chemistry Reformatsky Reaction. SATHEE. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

-

Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. [Link]

-

SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. ProQuest. [Link]

-

Ethyl 4,4-difluoro-3-oxobutanoate. MySkinRecipes. [Link]

-

The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. ResearchGate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Quick Company. [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

-

Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. YouTube. [Link]

- Method for synthesizing ethyl 4,4-difluoroacetoacetate.

-

Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

-

Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. [Link]

- Novel process for preparing 4,4-difluoro-((2-dialkylamino) methylene)-3-oxobutanic acid alkyl ester.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

Sources

- 1. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

The Emergence of a Fluorinated Workhorse: A Technical Guide to the Synthesis, Properties, and Applications of 3,3-Difluorobutan-1-ol

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity, have led to a surge in the development of novel fluorinated building blocks. This in-depth technical guide focuses on 3,3-difluorobutan-1-ol, a seemingly simple yet versatile fluorinated alkanol. While its "discovery" is not marked by a singular historical event, its importance lies in the convergence of synthetic methodologies developed for gem-difluorinated compounds. This guide provides a comprehensive overview of the synthetic routes to this compound, an analysis of its predicted physicochemical properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Power of the Gem-Difluoro Moiety

The introduction of a gem-difluoro (CF2) group into an organic scaffold can dramatically alter its biological and physical properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate. The CF2 group is often considered a bioisostere of a carbonyl group or a methylene ether, allowing for subtle structural modifications that can lead to significant improvements in a molecule's pharmacological profile. This compound represents a valuable building block containing this key structural motif, offering a four-carbon chain with a primary alcohol for further chemical elaboration.

Synthetic Pathways to this compound

The synthesis of this compound is not documented as a standalone preparation in seminal literature. Instead, its synthesis can be logically derived from established methods for the preparation of gem-difluorinated compounds. A highly plausible and efficient synthetic route commences from the readily available starting material, ethyl 3-oxobutanoate.

Proposed Synthetic Route

The most logical synthetic pathway involves a two-step process:

-

Fluorination: Introduction of the gem-difluoro group at the 3-position.

-

Reduction: Reduction of the ester and ketone functionalities to the desired diol.

A key intermediate in this proposed synthesis is ethyl 4,4-difluoro-3-oxobutanoate . A detailed, published procedure for the synthesis of this precursor provides a strong foundation for the overall synthetic strategy.[1][2]

Caption: Proposed synthetic pathway for this compound.

Causality in Experimental Choices

-

Fluorination Strategy: The synthesis of the key intermediate, ethyl 4,4-difluoro-3-oxobutanoate, is efficiently achieved through a Claisen condensation of ethyl acetate with ethyl difluoroacetate.[1][2] This method is advantageous due to the commercial availability of the starting materials and the high yield of the reaction.

-

Reduction Strategy: The reduction of the difluoro ketoester precursor presents a choice of reagents with different selectivities.

-

Selective Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent that is known to selectively reduce ketones in the presence of esters.[3][4] This would lead to the formation of ethyl 3-hydroxy-4,4-difluorobutanoate. A subsequent, more powerful reducing agent would then be required to reduce the ester to the primary alcohol. This two-step reduction offers greater control over the reaction.

-

Direct Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing both ketones and esters to alcohols.[5][6][7] A one-pot reduction of ethyl 4,4-difluoro-3-oxobutanoate with LiAlH₄ would directly yield this compound. However, a critical safety consideration exists: the reduction of some fluorinated compounds with LiAlH₄ has been reported to be explosive.[1] Therefore, extreme caution and appropriate safety measures are paramount if this route is chosen.

-

Physicochemical Properties

| Property | Predicted Value/Range | Source |

| Molecular Formula | C₄H₈F₂O | - |

| Molecular Weight | 110.10 g/mol | - |

| Boiling Point | Estimated 140-160 °C | Extrapolated from similar fluorinated alcohols |

| Density | Estimated 1.1-1.2 g/mL | Extrapolated from similar fluorinated alcohols |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Moderately soluble in water. | General principles of fluorinated compounds |

| ¹⁹F NMR Chemical Shift | Estimated -90 to -110 ppm (vs. CFCl₃) | [8][9][10] |

| ¹H NMR Chemical Shift | -CH₂OH: ~3.7 ppm, -CH₂CF₂-: ~2.2 ppm, -CH₃: ~1.1 ppm | General NMR principles |

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis of this compound. These are based on established and reliable procedures for similar transformations.

Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This procedure is adapted from a patented method.[1][2]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with ethyl acetate (0.53 mol).

-

Base Addition: Sodium ethoxide (0.22 mol) is added to the ethyl acetate with stirring at 25 °C.

-

Cooling: The resulting suspension is cooled to 5 °C in an ice bath.

-

Addition of Fluorinated Reagent: Ethyl difluoroacetate (0.2 mol) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature between 10 and 25 °C.

-

Reaction: The reaction mixture is then heated to 65 °C and stirred for an additional 2 hours.

-

Workup: After cooling to 20 °C, 98% sulfuric acid (0.2 mol) is added dropwise over 20 minutes. The precipitated sodium hydrogensulfate is removed by filtration and washed with ethyl acetate. The combined filtrate contains the desired product.

-

Purification: The product can be purified by fractional distillation under reduced pressure.

Synthesis of this compound (via Selective Reduction)

This proposed two-step reduction prioritizes safety and selectivity.

Step 1: Selective Ketone Reduction

-

Dissolution: Ethyl 4,4-difluoro-3-oxobutanoate (1 eq.) is dissolved in methanol in a round-bottom flask and cooled to 0 °C.

-

Addition of NaBH₄: Sodium borohydride (1.1 eq.) is added portion-wise with stirring, maintaining the temperature at 0 °C.

-

Reaction: The reaction is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 3-hydroxy-4,4-difluorobutanoate.

Step 2: Ester Reduction

Caution: This step involves LiAlH₄ and should be performed by trained personnel in a fume hood with appropriate safety precautions.

-

LAH Suspension: A suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF is prepared in a dry, three-necked flask under a nitrogen atmosphere and cooled to 0 °C.

-

Addition of Ester: A solution of crude ethyl 3-hydroxy-4,4-difluorobutanoate from the previous step in the same anhydrous solvent is added dropwise.

-

Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by distillation.

Applications in Research and Development

This compound is a versatile building block for the synthesis of more complex molecules in several areas:

-

Medicinal Chemistry: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to an amine, providing a handle for the introduction of the 3,3-difluorobutyl moiety into a wide range of pharmacologically active scaffolds. This can be used to block metabolic degradation or to fine-tune the electronic properties of a lead compound.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

-

Materials Science: Fluorinated alcohols are precursors to fluorinated polymers and surfactants, which can exhibit unique properties such as hydrophobicity, oleophobicity, and thermal stability.

Caption: Potential applications of this compound.

Conclusion

This compound, while not a compound with a storied history of discovery, represents a valuable and versatile building block for modern chemical synthesis. Its preparation can be achieved through logical and scalable synthetic routes based on well-established fluorination and reduction methodologies. The strategic incorporation of the gem-difluoro moiety via this and similar scaffolds will undoubtedly continue to play a crucial role in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to synthesize, understand, and utilize this important fluorinated intermediate.

References

- BASF SE. (2009).

-

Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199–1203. [Link]

-

BloomTech. (2024). Can Lithium Aluminum Hydride Reduce Esters?. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

PubChem. 3,3-Difluoro-4-(propylamino)butan-1-ol. [Link]

-

PubChem. 3,3-Difluoro-4-(methylamino)butan-1-ol. [Link]

-

PubChem. 3,3-Difluoro-4-(oxan-2-yloxy)butan-1-ol. [Link]

-

PubChem. 3,3-Difluoro-4-(propan-2-ylamino)butan-1-ol. [Link]

-

Seebach, D., et al. (2006). (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Karo, W. (1969). Reducing Fluorinated Compounds With LiAIH4 Causes Explosion. Chemical & Engineering News, 47(33), 4. [Link]

-

University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

NMR Solutions. 19Flourine NMR. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University. [Link]

-

StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]

-

Filo. (2025). Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol?. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Filo. (2025). Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol?. [Link]

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

ResearchGate. (2017). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation.. [Link]

-

ResearchGate. (2018). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. [Link]

-

ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in meth.. [askfilo.com]

- 4. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in meth.. [askfilo.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3,3-Difluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in 3,3-difluorobutan-1-ol. The presence of the gem-difluoro group at the C3 position significantly influences the electronic properties of the molecule, thereby modulating the reactivity of the C1 hydroxyl group. This document will delve into the mechanistic underpinnings of this influence and provide field-proven insights into key transformations such as oxidation, esterification, and etherification. Detailed experimental protocols, derived from established methodologies for analogous fluorinated alcohols, are presented to serve as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Alcohols

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] gem-Difluoroalkanes, in particular, are of significant interest as they can act as bioisosteres for carbonyl groups or other functional moieties.[1] this compound is a valuable building block in this context, offering a primary alcohol handle for further synthetic elaboration. Understanding the reactivity of its hydroxyl group is paramount for its effective utilization in the synthesis of complex fluorinated molecules.

The Electronic Influence of the Gem-Difluoro Group

The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon chain, influencing the electron density at the C1 carbon and the hydroxyl oxygen.

Key Consequences of the -I Effect:

-

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the CF2 group polarizes the O-H bond, making the hydroxyl proton more acidic compared to its non-fluorinated analog, 1-butanol. This has significant implications for reactions involving deprotonation.

-

Reduced Nucleophilicity of the Hydroxyl Oxygen: The decreased electron density on the oxygen atom renders the hydroxyl group less nucleophilic. Consequently, reactions where the alcohol acts as a nucleophile, such as etherification, may require more forcing conditions or the use of a strong base to generate the more nucleophilic alkoxide.

-

Activation of the C1 Carbon towards Nucleophilic Attack: While the hydroxyl oxygen's nucleophilicity is reduced, the C1 carbon becomes more electrophilic due to the inductive pull of the fluorines. This can influence the mechanism of substitution reactions at this position.

Key Transformations of the Hydroxyl Group

This section details the expected reactivity of the hydroxyl group in this compound in three common and synthetically important transformations: oxidation, esterification, and etherification. The provided protocols are based on well-established methods for primary alcohols, with specific considerations for the fluorinated substrate.

Oxidation to 3,3-Difluorobutanal and 3,3-Difluorobutanoic Acid

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Due to the electron-withdrawing nature of the gem-difluoro group, the C-H bonds at the C1 position are expected to be slightly less susceptible to oxidation compared to a non-fluorinated alcohol. However, a variety of standard oxidizing agents can be employed.

Caption: Oxidation pathways for this compound.

A. Synthesis of 3,3-Difluorobutanal (Mild Oxidation)

-

Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Protocol (using PCC):

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 3,3-difluorobutanal. Further purification can be achieved by distillation or column chromatography.

-

B. Synthesis of 3,3-Difluorobutanoic Acid (Strong Oxidation)

-

Reagents: Jones reagent (a solution of chromium trioxide in sulfuric acid) or potassium permanganate (KMnO4).

-

Protocol (using Jones Reagent):

-

Dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,3-difluorobutanoic acid.

-

Esterification to Form 3,3-Difluorobutyl Esters

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a classic approach. Due to the reduced nucleophilicity of the hydroxyl group, the reaction may require slightly longer reaction times or the use of a more effective water-removing technique to drive the equilibrium towards the product.[2]

Caption: Simplified mechanism of Fischer Esterification.

-

Reagents: Carboxylic acid, catalytic amount of a strong acid (e.g., sulfuric acid), and a solvent that allows for azeotropic removal of water (e.g., toluene).

-

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Add toluene as the solvent.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

-

| Reactant Ratios | Expected Yield |

| 1:1 Alcohol:Acid | Moderate |

| 1:1.5 Alcohol:Acid | Good |

| 1.5:1 Alcohol:Acid | Good |

Table 1: Effect of reactant ratios on expected esterification yield.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers. In the context of this compound, this involves the reaction of its corresponding alkoxide with an alkyl halide. The increased acidity of the hydroxyl proton facilitates the formation of the alkoxide.

Caption: Key steps in the Williamson ether synthesis.

-

Reagents: A strong base (e.g., sodium hydride), an appropriate alkyl halide, and an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Protocol:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Add the alkyl halide (1.1 equivalents) to the solution of the alkoxide.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the ether by distillation or column chromatography.

-

Summary of Reactivity

The hydroxyl group in this compound exhibits a nuanced reactivity profile governed by the strong inductive effect of the gem-difluoro group. While the hydroxyl proton is more acidic and the oxygen atom is less nucleophilic, the molecule remains a versatile substrate for a range of important synthetic transformations. The protocols outlined in this guide provide a solid foundation for the successful manipulation of this valuable fluorinated building block in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

-

PubChem. 3,3-Difluoro-4-(methylamino)butan-1-ol. [Link]

-

National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

-

YouTube. Organic Chemistry : Reactions of Alcohol Alcohol - Gem diols. [Link]

-

Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]

-

PubChem. 3,3-Difluoropropan-1-ol. [Link]

-

Chemistry Stack Exchange. How to determine the most reactive hydroxyl group of α-ᴅ-glucopyranose?. [Link]

-

ResearchGate. Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. [Link]

-

ResearchGate. A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

Sources

Introduction: The Role of Fluorination in Modulating Physicochemical Properties

An In-Depth Technical Guide to the Solubility of 3,3-Difluorobutan-1-ol in Organic Solvents

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating a compound's physicochemical and biological properties. Fluorinated alcohols, such as this compound, are of particular interest due to their unique characteristics, including altered polarity, enhanced metabolic stability, and distinct hydrogen bonding capabilities.[1] Understanding the solubility profile of these compounds is paramount for their application, dictating everything from reaction conditions and formulation development to bioavailability.

This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the core chemical principles governing its solubility, provide a predictive framework for its behavior in various organic solvents, and present a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and applying this unique fluorinated alcohol.

Core Principles: Unpacking the Intermolecular Forces of this compound

The solubility of any solute in a given solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[2] For this compound, three primary forces are at play:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).[3] This allows for strong interactions with polar protic solvents like other alcohols and water.

-

Dipole-Dipole Interactions: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) creates a strong, localized dipole moment due to the high electronegativity of fluorine. This region of the molecule can engage in strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Dispersion Forces: The nonpolar n-butyl carbon skeleton contributes to the molecule's lipophilicity through transient, induced dipoles known as London dispersion forces.[4] These forces are the primary mode of interaction with nonpolar solvents like hexane and toluene.

The unique feature of this compound is the balance between the hydrophilic hydroxyl group and the increasingly lipophilic and polar nature of the fluorinated alkyl chain. Unlike a non-fluorinated alcohol, where increasing chain length simply increases lipophilicity, the gem-difluoro group adds a strong polar element without the ability to hydrogen bond.[5] This complex profile suggests a broad, but nuanced, solubility across different solvent classes.

Predicted Solubility Profile

Based on the analysis of its intermolecular forces, we can predict the qualitative solubility of this compound in common organic solvents. This table serves as a practical guide for solvent selection prior to experimental verification.

| Solvent Class | Representative Solvents | Key Solute-Solvent Interaction | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding, Dipole-Dipole | High / Miscible | The hydroxyl group of this compound can readily form strong hydrogen bonds with protic solvents.[6] |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Dipole-Dipole | High | The strong dipoles from both the C-F and C=O bonds allow for significant electrostatic interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Dispersion Forces | Moderate to Low | The butyl chain allows for some interaction, but the polar -OH and -CF2- groups limit miscibility with purely nonpolar solvents.[2] Solubility in diethyl ether is expected to be higher due to its ability to act as a hydrogen bond acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, Dispersion | Moderate to High | These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the molecule. |

Experimental Workflow for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of this compound at a given temperature (e.g., room temperature, 25°C).

Diagram of the Experimental Workflow

Caption: Gravimetric method for determining solubility.

Step-by-Step Protocol

-

Objective: To determine the solubility of this compound in a selected organic solvent at 25°C.

-

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

20 mL glass scintillation vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Calibrated positive displacement micropipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Drying oven or vacuum desiccator

-

-

Methodology:

-

Preparation: Add approximately 10 mL of the chosen solvent to a 20 mL vial. Place the vial and the stock container of this compound in a temperature-controlled environment (e.g., an incubator or water bath set to 25°C) for at least one hour to ensure thermal equilibrium.

-

Creating a Saturated Solution: Add this compound dropwise to the vial of solvent until a persistent second phase (undissolved liquid) is observed. This ensures that the solution is saturated.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or stirrer within the temperature-controlled environment. Agitate the mixture vigorously for 24 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After 24 hours, remove the vial and let it stand undisturbed for at least 2 hours to allow the undissolved solute to settle. For fine dispersions, centrifugation at a moderate speed for 10-15 minutes can be used to achieve clear separation.

-

Sample Extraction: Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Take care not to disturb the undissolved layer. Transfer this aliquot to a pre-weighed, clean, dry vial. Record the exact mass of the empty vial.

-

Solvent Evaporation: Place the vial containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). Alternatively, use a vacuum desiccator at room temperature. Continue drying until a constant mass is achieved.

-

Calculation: Weigh the vial containing the dried solute residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant extracted (mL)

-

-

Visualizing Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and representative solvent types.

Caption: Dominant solute-solvent interactions.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound presents a fascinating case study in solubility, driven by a molecular architecture that includes a hydrogen-bonding hydroxyl group, a strongly polar gem-difluoro moiety, and a nonpolar hydrocarbon backbone. This structure confers a broad solubility range, with high miscibility in polar protic and aprotic solvents and more limited solubility in nonpolar media. The predictive framework and detailed experimental protocol provided in this guide offer researchers a robust toolkit for effectively utilizing this compound in their work, from initial solvent screening for chemical synthesis to the development of complex formulations in the pharmaceutical industry.

References

-

11, Vertex AI Search.

-

, The Journal of Physical Chemistry A.

-

, PMC - PubMed Central.

-

, PubChem - NIH.

-

, TSFX.

-

, PMC - NIH.

-

, PubChemLite.

-

, PubMed.

-

, PubChem.

-

, PubChem.

-

, Sigma-Aldrich.

-

, Scribd.

-

, CF Plus Chemicals.

-

, PubChem.

-

, IUPAC.

-

, Master Organic Chemistry.

-

, Alfa Chemistry.

-

, Fluorochem.

-

, Sigma-Aldrich.

-

, University of Calgary.

-

, Fisher Scientific.

-

, Open Oregon Educational Resources.

-

, CORE.

-

, Master Organic Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsfx.edu.au [tsfx.edu.au]

- 7. cfplus.cz [cfplus.cz]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

The Strategic Incorporation of 3,3-Difluorobutan-1-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Enduring Appeal of Fluorine in Drug Discovery

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, pharmacokinetic profile, and target binding affinity.[1][2][3] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a versatile bioisosteric replacement for various functional groups, including carbonyls, hydroxyls, and even alkyl moieties.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of a key building block: 3,3-difluorobutan-1-ol .

The 3,3-difluorobutyl moiety offers a unique combination of properties. The gem-difluoro group at the 3-position can significantly enhance metabolic stability by blocking a potential site of oxidation. Furthermore, its electronic properties can modulate the pKa of nearby functional groups and influence the overall lipophilicity and polarity of a molecule, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The primary alcohol at the 1-position provides a versatile handle for a wide range of chemical transformations, allowing for its seamless integration into complex synthetic routes.

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and scalable route to this compound involves the reduction of commercially available 3,3-difluorobutanoic acid or its esters. Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this transformation.

Protocol 1: Reduction of Ethyl 3,3-Difluorobutanoate to this compound

This protocol details the reduction of ethyl 3,3-difluorobutanoate to the target alcohol.

Materials:

-

Ethyl 3,3-difluorobutanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous solution of sodium sulfate

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve ethyl 3,3-difluorobutanoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white, granular precipitate and the evolution of gas ceases.

-

Work-up: Stir the mixture for an additional 30 minutes. Add anhydrous sodium sulfate to the mixture to ensure complete drying.

-

Isolation: Filter the solid precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation under reduced pressure to yield a colorless liquid.

dot

Caption: Oxidation of this compound to 3,3-difluorobutanal.

Conversion to a Mesylate for Nucleophilic Substitution

Activation of the primary alcohol as a mesylate or tosylate creates an excellent leaving group, paving the way for the introduction of various nucleophiles, most notably amines and azides. This is a crucial step for incorporating the 3,3-difluorobutyl moiety into scaffolds containing nitrogen.

dot

Caption: Conversion of this compound to amino derivatives.

Protocol 2: Synthesis of 3,3-Difluorobutyl Methanesulfonate

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

The 3,3-Difluorobutyl Group as a Bioisostere

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound. T[2][3]he 3,3-difluorobutyl group can be considered a bioisostere for several functionalities:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Butyl or Isobutyl Group | 3,3-Difluorobutyl Group | The gem-difluoro moiety can block metabolic oxidation at the 3-position, increasing the half-life of the drug. It also alters the lipophilicity and conformational preferences. |

| Hydroxyl or Methoxy Group at the 3-position | 3,3-Difluoro Group | The CF₂ group can act as a hydrogen bond acceptor and is more metabolically stable than a hydroxyl group. It can also mimic the steric and electronic properties of a methoxy group. |

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of the 3,3-difluorobutyl moiety is expected to have the following effects:

-

Metabolic Stability: The strong C-F bonds are resistant to cleavage by metabolic enzymes, thus enhancing the metabolic stability of the drug candidate.

-

Lipophilicity: The inclusion of fluorine generally increases lipophilicity, which can influence cell membrane permeability and oral bioavailability. The exact impact on the logarithm of the partition coefficient (logP) will be context-dependent on the overall molecular structure.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be advantageous for tuning the ionization state of a drug at physiological pH.

-

Conformational Effects: The gem-difluoro group can influence the conformational preferences of the molecule, which may lead to improved binding to the target protein.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis from commercially available starting materials and the ease of its conversion into other key functional groups make it an attractive tool for drug discovery programs. The strategic incorporation of the 3,3-difluorobutyl moiety can lead to compounds with enhanced metabolic stability and modulated physicochemical properties, ultimately contributing to the development of safer and more effective medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

-

PubChem. (n.d.). 3,3-Difluorobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,3-difluorobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-4-(methylamino)butan-1-ol. Retrieved from [Link]